molecular formula C17H14N2O3 B2963370 Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-41-6

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2963370
CAS No.: 339020-41-6
M. Wt: 294.31
InChI Key: ALKKAPTXIIYGTJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound with the molecular formula C17H14N2O3. It belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. This compound is characterized by the presence of a cyanomethoxy group attached to the pyrido[1,2-a]indole core, making it a unique structure in the realm of synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethoxy group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole structure.

Uniqueness

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKKAPTXIIYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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